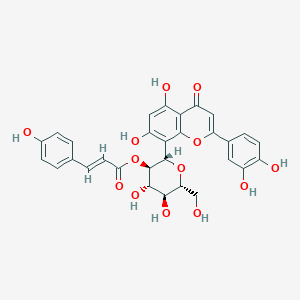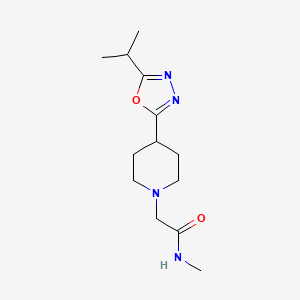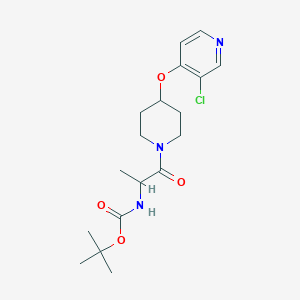![molecular formula C17H16N4O2 B2959378 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile CAS No. 2380067-87-6](/img/structure/B2959378.png)
2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile” is a moderately potent tankyrase inhibitor . Tankyrase inhibitors are known to reduce the levels of β-catenin-mediated transcription and inhibit tumorigenesis .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a central fused-ring system, comprised of six- and five-membered rings . This unit is linked by C2 chains to two 2-oxo-1,3-oxazolidine five-membered rings . The central fused-ring system is essentially planar, with a maximum deviation of 0.008 Å from the mean plane . Both oxazolidine five-membered rings are also nearly planar, with maximum deviations of 0.090 Å and 0.141 Å .Wissenschaftliche Forschungsanwendungen
Chiral Oxazolidinones in Organic Synthesis
The title compound, closely related to oxazolidinones, serves as a chiral auxiliary in diastereoselective Reissert-type reactions, highlighting its utility in creating enantioselective compounds. This application is crucial in synthesizing pharmaceuticals with specific stereochemistry for enhanced efficacy and reduced side effects (Evain, Pauvert, Collet, & Guingant, 2002).
Antimicrobial Activity of Quinoline Derivatives
Quinoline-based imidazole-5-one derivatives, synthesized via a reaction involving oxazol-5-ones, demonstrate significant in vitro antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Kathrotiya, Patel, Patel, & Patel, 2012).
Synthesis of Spiro[indoline-3,4′-pyrano[3,2-c]quinoline]-3′-carbonitriles
A synthesis pathway for spiro[quino-derivatives] demonstrates the versatility of quinoline derivatives in creating complex heterocyclic compounds with potential applications in medicinal chemistry and material science (Aly et al., 2018).
Fluorescent Probes for DNA Detection
Novel aminated benzimidazo[quinolines], substituted with various nuclei, have been synthesized for use as DNA-specific fluorescent probes. This application is crucial for biological research, diagnostics, and therapeutic monitoring (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Photovoltaic Applications
Quinoline derivatives have been studied for their photovoltaic properties, demonstrating potential applications in organic–inorganic photodiode fabrication. This research opens avenues for utilizing these compounds in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety and Hazards
The compound is an organic compound with active chemical properties . It should be stored and used under appropriate conditions. During handling, safety precautions such as wearing protective eyewear, gloves, and lab coats should be followed to avoid inhalation, ingestion, or contact with skin and eyes .
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes such as factor xa in the coagulation cascade .
Mode of Action
Based on its structural similarity to other oxazolidinone derivatives, it may interact with its targets through the formation of covalent bonds, leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
Similar compounds have been found to affect the coagulation cascade, specifically the conversion of prothrombin to thrombin .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability .
Result of Action
Similar compounds have been found to have antithrombotic effects .
Eigenschaften
IUPAC Name |
2-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-10-12-9-16(19-15-4-2-1-3-14(12)15)20-6-5-13(11-20)21-7-8-23-17(21)22/h1-4,9,13H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQLLBIFEJNJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4C(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2959295.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione;hydrochloride](/img/structure/B2959296.png)
![2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2959298.png)

![(5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2959300.png)
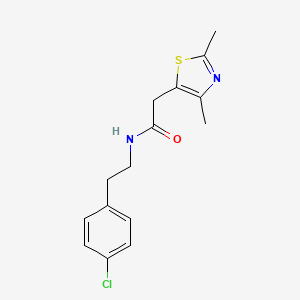
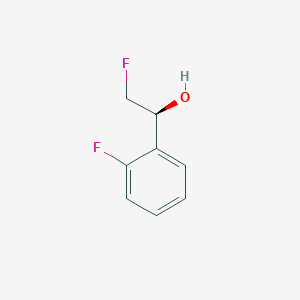

![4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2959313.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2959314.png)
![1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one](/img/structure/B2959315.png)
